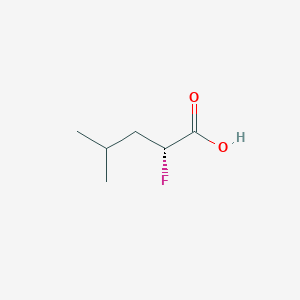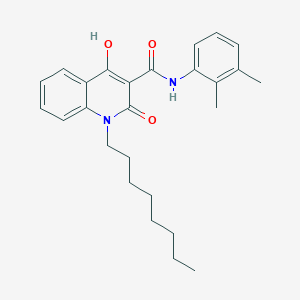![molecular formula C14H11ClN2O B12040738 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features an amino group at the 6-position and a chlorophenyl group at the 3-position, making it a unique derivative of benzo[b][1,4]oxazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenols with appropriate alkynones in the presence of a catalyst. For instance, the reaction of 2-aminophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired oxazine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-3-phenyl-2H-benzo[b][1,4]oxazine: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
6-Amino-3-(4-methylphenyl)-2H-benzo[b][1,4]oxazine: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
6-Amino-3-(4-nitrophenyl)-2H-benzo[b][1,4]oxazine: The nitro group introduces additional reactivity, particularly in redox reactions.
Uniqueness
The presence of the 4-chlorophenyl group in 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine imparts unique chemical and biological properties. This substituent can influence the compound’s electronic distribution, reactivity, and interaction with biological targets, making it distinct from other similar oxazine derivatives .
Propriétés
Formule moléculaire |
C14H11ClN2O |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2H-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C14H11ClN2O/c15-10-3-1-9(2-4-10)13-8-18-14-6-5-11(16)7-12(14)17-13/h1-7H,8,16H2 |
Clé InChI |
QFMYFMISTJYVDO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)








![1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)

![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
